N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-iodobenzamide
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-iodobenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0988469
InChI:
InChI=1S/C14H9ClFIN2OS/c15-11-7-10(4-5-12(11)16)18-14(21)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H2,18,19,20,21)
SMILES:
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Molecular Formula:
C14H9ClFIN2OS
Molecular Weight:
434.7 g/mol
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-iodobenzamide
CAS No.:
Cat. No.: VC0988469
Molecular Formula: C14H9ClFIN2OS
Molecular Weight: 434.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClFIN2OS |
|---|---|
| Molecular Weight | 434.7 g/mol |
| IUPAC Name | N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-iodobenzamide |
| Standard InChI | InChI=1S/C14H9ClFIN2OS/c15-11-7-10(4-5-12(11)16)18-14(21)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H2,18,19,20,21) |
| Standard InChI Key | OVIDPYOTHPCJHR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator